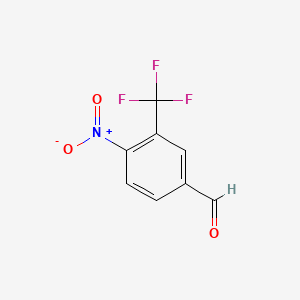

4-Nitro-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLHNXOKFCMSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710897 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101066-57-3 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde

Introduction

4-Nitro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in advanced organic synthesis. Its unique molecular architecture, featuring an aldehyde group, a nitro group, and a trifluoromethyl group on a benzene ring, imparts a distinct reactivity profile that is leveraged by researchers in medicinal chemistry and materials science. The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups renders the aldehyde carbonyl exceptionally electrophilic and activates the aromatic ring for specific transformations. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile reagent, with a particular focus on its pivotal role in the development of pharmaceutical agents.

Section 1: Core Chemical and Physical Properties

The strategic placement of three distinct functional groups on the phenyl ring dictates the physical and chemical behavior of this compound. The trifluoromethyl group, a common bioisostere for methyl or chloro groups, significantly enhances lipophilicity and metabolic stability in derivative compounds, which is a highly desirable trait in drug design[1][2].

Table 1: Compound Identification [3][4]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 101066-57-3 |

| Molecular Formula | C₈H₄F₃NO₃ |

| Molecular Weight | 219.12 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)[O-] |

| InChI Key | QLLHNXOKFCMSQR-UHFFFAOYSA-N |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Appearance | Solid | [5] |

| Melting Point | 68-72 °C | Commercially available data |

| Boiling Point | Not available (decomposes) | - |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, Acetone. | General chemical knowledge |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H), 8.3-8.1 (m, 2H), 8.0 (d, 1H) | Typical spectral data |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 188.5, 151.0, 137.5, 133.0 (q), 131.0, 128.0, 124.0 (q) | [6] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -63.0 (s) | [7] |

| IR Spectroscopy (cm⁻¹) | ~2800 (C-H, aldehyde), ~1710 (C=O), ~1540 & 1350 (N-O, nitro) | [3] |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The quartets (q) in the ¹³C NMR are due to carbon-fluorine coupling.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from 3-(trifluoromethyl)benzaldehyde or a related precursor. A common and logical laboratory-scale approach involves the nitration of 3-(trifluoromethyl)benzaldehyde.

Synthetic Workflow: Nitration of 3-(Trifluoromethyl)benzaldehyde

The trifluoromethyl group is a meta-director, while the aldehyde group is also a meta-director. However, the conditions of nitration can be controlled to achieve the desired 4-nitro product, though isomeric impurities are possible. The strong electron-withdrawing nature of the existing substituents deactivates the ring, requiring forcing conditions for nitration.

Caption: Synthetic route from 3-(trifluoromethyl)benzaldehyde.

Exemplary Laboratory Protocol: Nitration

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (-15 to -10 °C), slowly add fuming nitric acid to concentrated sulfuric acid.

-

Substrate Addition: Dissolve 3-(trifluoromethyl)benzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution. Add this solution dropwise to the nitrating mixture, ensuring the temperature does not rise above 0 °C.

-

Reaction: Stir the mixture at a low temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Insight: The use of a strong nitrating mixture (HNO₃/H₂SO₄) and low temperatures is critical. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the aromatic ring by the -CHO and -CF₃ groups. Low temperatures are essential to control the exothermic reaction and minimize the formation of undesired byproducts.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three functional groups.

-

Aldehyde Group: This is the primary site for nucleophilic attack. The strong electron-withdrawing effects of the ortho-CF₃ and para-NO₂ groups make the carbonyl carbon highly electrophilic, enhancing its reactivity in reactions like Wittig olefination, aldol condensations, and reductive aminations compared to less substituted benzaldehydes[8][9].

-

Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is synthetically powerful, as it introduces a nucleophilic center, enabling a host of subsequent reactions such as amide bond formation or diazotization.

-

Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the position activated by the nitro group, although this is less common than reactions at the other functional groups.

Caption: Key reactivity sites and corresponding reactions.

Section 4: Cornerstone Application in Drug Development

This aldehyde is most famously utilized as a key starting material in the synthesis of non-steroidal anti-androgen drugs used in the treatment of prostate cancer, such as Bicalutamide and Enzalutamide[10][11]. The synthesis of these complex molecules highlights the utility of the aldehyde's distinct functional handles.

Case Study: Synthesis of Bicalutamide Precursor

Bicalutamide's synthesis often involves a multi-step pathway where this compound is not a direct precursor, but its corresponding aniline, 4-Amino-2-(trifluoromethyl)benzonitrile , is. This aniline is readily prepared from the aldehyde.

Caption: Pathway to a key aniline intermediate for anti-cancer drugs.

Protocol: Conversion to 4-Amino-2-(trifluoromethyl)benzonitrile

-

Oxime Formation: React this compound with hydroxylamine hydrochloride in a solvent like ethanol, often with a base such as pyridine, to form the corresponding aldoxime.

-

Dehydration to Nitrile: The aldoxime is then dehydrated to the nitrile functional group. A common reagent for this transformation is acetic anhydride, which also serves as the solvent, by heating the mixture. This yields 4-Nitro-3-(trifluoromethyl)benzonitrile.

-

Nitro Group Reduction: The nitro group of the resulting benzonitrile is selectively reduced to an amine. A standard method is using iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst). This final step produces the target aniline, a crucial building block for drugs like Bicalutamide[12][13][14].

Trustworthiness through Self-Validation: Each step in this sequence yields a distinct intermediate whose structure can be unequivocally verified by standard analytical techniques (NMR, IR, MS). For instance, the disappearance of the aldehyde proton (~10 ppm) and the appearance of an oxime proton in the ¹H NMR spectrum confirms step 1. The appearance of a nitrile stretch (~2230 cm⁻¹) in the IR spectrum validates step 2. Finally, the shift of aromatic protons and the appearance of an amine signal in the NMR confirm the successful reduction in step 3.

Section 5: Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount.

Table 3: Hazard Identification [15][16][17]

| Hazard Type | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P280 |

| Skin Irritation | Causes skin irritation. | P302 + P352 |

| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338 |

| Respiratory Irritation | May cause respiratory irritation. | P304 + P340, P312 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust/fumes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than a simple aromatic aldehyde; it is a sophisticated, high-value intermediate whose properties are precisely tuned by its functional groups. The enhanced electrophilicity of its carbonyl group and the synthetic versatility offered by the reducible nitro group make it an indispensable tool for organic chemists. Its prominent role in the synthesis of life-saving anti-cancer therapeutics stands as a testament to its significance in modern drug discovery and development. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical potential.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Supporting Information for Chem. Commun., 2014, 50, 2330–2333. (2014). Royal Society of Chemistry.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- J&K Scientific. (n.d.). This compound.

- PubChem. (n.d.). 4-Nitro-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Bicalutamide.

- DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide.

- Google Patents. (n.d.). WO2006103689A1 - Process for preparation of bicalutamide.

- Google Patents. (n.d.). US20060041161A1 - Procedure for the synthesis of bicalutamide.

- Supporting Information for Org. Chem. Front., 2016, 3, 1188. (2016). The Royal Society of Chemistry.

- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). Molecules, 25(24), 6034.

- SpectraBase. (n.d.). 3-NITRO-4-{[m-(TRIFLUOROMETHYL)BENZYL]THIO}BENZALDEHYDE.

- NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzaldehyde, 4-nitro-. NIST Chemistry WebBook.

- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (2021). Molecules, 26(3), 558.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(1), 001-023.

- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). Paikesi.

- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Wikipedia. (n.d.). 4-(Trifluoromethyl)benzaldehyde.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Pharmaceuticals, 14(10), 1054.

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | C8H4F3NO3 | CID 54370471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 3-Nitro-4-(trifluoromethyl)benzaldehyde | 102844-90-6 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Bicalutamide - Wikipedia [en.wikipedia.org]

- 11. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 12. WO2006103689A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]

- 13. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 14. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Nitro-2-(trifluoromethyl)benzaldehyde | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-Nitro-3-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde

This compound is a highly valuable substituted aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its strategic importance is most prominently recognized in the pharmaceutical industry, where it functions as a key intermediate in the production of non-steroidal anti-androgen drugs, most notably Bicalutamide (Casodex®). Bicalutamide is a widely prescribed medication for the treatment of prostate cancer, underscoring the industrial and medicinal relevance of a robust and efficient synthesis pathway for this aldehyde.[4][5]

The molecule's structure, featuring an aldehyde group for further elaboration, a deactivating nitro group, and an electron-withdrawing trifluoromethyl group, presents unique challenges and opportunities in its synthesis. The electronic nature of the substituents dictates the reactivity of the aromatic ring and the benzylic position, requiring careful selection of reagents and reaction conditions. This guide provides a detailed exploration of the principal synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing comprehensive, validated protocols for researchers, scientists, and drug development professionals.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors. The most prevalent and industrially viable strategies commence from either substituted toluenes via oxidation or from functionalized halo-aromatics through substitution and subsequent transformation.

Caption: High-level overview of the main synthetic pathways.

Pathway 1: Controlled Oxidation of 4-Nitro-3-(trifluoromethyl)toluene

This pathway represents the most direct approach, involving the creation of the aldehyde functionality from a methyl group already positioned on the aromatic core. The success of this route hinges on the precise control of the oxidation to prevent the formation of the corresponding carboxylic acid.

Step 1a: Synthesis of the Precursor, 4-Nitro-3-(trifluoromethyl)toluene

The synthesis begins with the nitration of 3-(trifluoromethyl)benzene, also known as benzotrifluoride. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and, consequently, a meta-director in electrophilic aromatic substitution.[6] However, the nitration of benzotrifluoride derivatives can yield a mixture of isomers. For the synthesis of the desired intermediate, specific conditions are employed to favor nitration at the position para to the methyl group in 3-(trifluoromethyl)toluene.

Protocol: Nitration of 3-(Trifluoromethyl)toluene

-

Reaction Setup: A jacketed glass reactor is charged with concentrated sulfuric acid (98%) and cooled to 0-5 °C.

-

Reagent Addition: A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the reactor while maintaining the low temperature.

-

Substrate Addition: 3-(Trifluoromethyl)toluene is added slowly to the nitrating mixture, ensuring the temperature does not exceed 10 °C to control regioselectivity and prevent side reactions.[7]

-

Reaction: The mixture is stirred at 5-10 °C for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is filtered, washed with cold water until neutral, and then dried.

-

Purification: The crude product, containing a mixture of isomers, is purified by fractional distillation or recrystallization to isolate the desired 4-nitro-3-(trifluoromethyl)toluene.

Step 1b: Oxidation of the Benzylic Methyl Group

The selective oxidation of the methyl group of 4-nitro-3-(trifluoromethyl)toluene to an aldehyde is the critical step. The presence of two strong electron-withdrawing groups (-NO₂ and -CF₃) deactivates the aromatic ring, making the methyl group the primary site for oxidation. However, these groups also make the resulting benzaldehyde susceptible to further oxidation.

Expertise & Causality: The choice of oxidizing agent is paramount. Strong oxidants like potassium permanganate under harsh conditions can easily lead to the over-oxidation product, 4-nitro-3-(trifluoromethyl)benzoic acid. Milder, more selective reagents are preferred. Manganese dioxide (MnO₂) is often an excellent choice for the oxidation of benzylic alcohols to aldehydes, but its direct use on the methyl group can be sluggish. A common industrial approach involves radical bromination of the methyl group followed by hydrolysis, or direct oxidation using specific catalytic systems. For laboratory-scale synthesis, methods involving ceric ammonium nitrate (CAN) or controlled permanganate oxidation have been explored.[8]

Protocol: Oxidation using MnO₂ (Hypothetical Optimized Protocol)

-

Reaction Setup: To a flask equipped with a reflux condenser, add 4-nitro-3-(trifluoromethyl)toluene and a suitable solvent such as dichloromethane or chloroform.

-

Oxidant Addition: Add a stoichiometric excess of activated manganese dioxide (MnO₂). The quality and activation state of the MnO₂ are crucial for reactivity.

-

Reaction: The suspension is heated to reflux and stirred vigorously. The reaction progress is monitored by GC or TLC. This reaction can often be slow, requiring prolonged reaction times.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid MnO₂ and manganese salts are removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by silica gel column chromatography or recrystallization.

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Nitro-3-(trifluoromethyl)toluene | Direct precursor with correct substitution pattern. |

| Oxidizing Agent | Manganese Dioxide (MnO₂) | Selective for benzylic oxidation, minimizes over-oxidation. |

| Solvent | Dichloromethane | Inert, good solubility for the substrate, allows for easy work-up. |

| Temperature | Reflux (~40 °C) | Provides sufficient energy to overcome activation barrier. |

| Typical Yield | Moderate | Reaction can be slow and may not go to completion. |

Pathway 2: Cyanation and Reduction of 4-Chloro-3-nitrobenzotrifluoride

This multi-step pathway offers an alternative route that often provides better overall yields and avoids the challenges of controlled oxidation. It starts from the commercially available 4-chloro-3-nitrobenzotrifluoride.[9][10][11]

Caption: Workflow for the Cyanation-Reduction Pathway.

Step 2a: Cyanation of 4-Chloro-3-nitrobenzotrifluoride

This step involves a nucleophilic aromatic substitution to replace the chlorine atom with a cyanide group. The Rosenmund–von Braun reaction, using cuprous cyanide (CuCN), is the classic and most effective method for this transformation, especially for aryl halides activated by electron-withdrawing groups.[12]

Trustworthiness & Self-Validation: The use of CuCN is critical. Other cyanide sources like NaCN or KCN are generally less effective for this type of substitution on unactivated or moderately activated aryl chlorides. The reaction is typically run at high temperatures in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) to facilitate the substitution.[12]

Protocol: Rosenmund-von Braun Cyanation

-

Reaction Setup: A flask is charged with 4-chloro-3-nitrobenzotrifluoride, cuprous cyanide (CuCN), and a high-boiling polar aprotic solvent (e.g., NMP).

-

Reaction: The mixture is heated under a nitrogen atmosphere to 160-180 °C and stirred for several hours.[13] Progress is monitored by HPLC or GC.

-

Work-up: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The product is then extracted with an organic solvent like toluene or ethyl acetate.

-

Purification: The organic layers are combined, washed, dried, and concentrated. The crude 4-cyano-3-nitrobenzotrifluoride is then purified by crystallization or column chromatography.

Step 2b: Reduction of the Nitrile to an Aldehyde

The final step is the partial reduction of the nitrile group to an aldehyde. This requires a reducing agent that will not reduce the nitro group.

Expertise & Causality:

-

Diisobutylaluminium hydride (DIBAL-H): This is an excellent choice for the low-temperature reduction of nitriles to aldehydes. At temperatures between -78 °C and -40 °C, DIBAL-H forms a stable intermediate imine-aluminate complex, which is then hydrolyzed during aqueous work-up to yield the aldehyde. This method is highly selective and generally does not affect the nitro group under these conditions.

-

Stephen Aldehyde Synthesis: This classic method uses tin(II) chloride (SnCl₂) and hydrochloric acid to form an aldiminium salt intermediate, which is subsequently hydrolyzed to the aldehyde. While effective, it requires strictly anhydrous conditions.[14]

Protocol: DIBAL-H Reduction

-

Reaction Setup: 4-cyano-3-nitrobenzotrifluoride is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) in a flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: A solution of DIBAL-H (typically 1.0 M in hexanes or toluene) is added dropwise, maintaining the temperature below -70 °C. The stoichiometry is critical; a slight excess is used.

-

Reaction: The reaction is stirred at -78 °C for 2-3 hours.

-

Quenching & Work-up: The reaction is carefully quenched at low temperature by the slow addition of methanol, followed by an aqueous acid (e.g., 1M HCl) or a Rochelle's salt solution. The mixture is allowed to warm to room temperature and stirred until the layers separate clearly.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which is then purified.

| Parameter | Step 2a: Cyanation | Step 2b: Reduction |

| Starting Material | 4-Chloro-3-nitrobenzotrifluoride | 4-Cyano-3-nitrobenzotrifluoride |

| Key Reagent | Cuprous Cyanide (CuCN) | DIBAL-H |

| Solvent | NMP or DMF | Toluene or Dichloromethane |

| Temperature | 160-180 °C | -78 °C |

| Typical Yield | High (often >85%) | Good to High (70-90%) |

Alternative Pathways: A Note on the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting aryl amines into aryl halides or cyanides via a diazonium salt intermediate.[15][16][17] A theoretical route to this compound could start from 4-amino-3-(trifluoromethyl)benzonitrile. The amino group could be reduced from a precursor dinitro compound. However, converting the resulting diazonium salt directly into an aldehyde is not a standard Sandmeyer transformation and presents significant challenges, making this route less practical compared to the pathways described above.

Conclusion and Process Selection

Both primary pathways offer viable methods for the synthesis of this compound.

-

Pathway 1 (Oxidation): This route is more direct in principle, with fewer discrete steps. However, it can be challenging to control the oxidation, potentially leading to lower yields and the formation of difficult-to-separate impurities like the corresponding carboxylic acid. It may be suitable for specific setups where the starting toluene derivative is readily available and the oxidation can be highly optimized.

-

Pathway 2 (Cyanation/Reduction): While involving more steps, this pathway is often more reliable and high-yielding. The reactions at each stage are generally robust and well-understood transformations in organic chemistry. The starting material, 4-chloro-3-nitrobenzotrifluoride, is a common chemical commodity. This route is frequently the preferred method for both laboratory-scale and industrial-scale production due to its reproducibility and high overall yield.

For drug development professionals requiring high-purity material and a scalable, dependable process, the Cyanation and Reduction pathway is the superior and recommended strategy.

References

- Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Cardiff University ORCA. [Link]

- The synthesis of an internal standard for bicalutamide. DSpace Repository. [Link]

- US20060041161A1 - Procedure for the synthesis of bicalutamide.

- 4-Chloro-3-nitrobenzotrifluoride. ChemBK. [Link]

- Synthesis of (R)-bicalutamide derivatives.

- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

- 4-Nitro-3-(trifluoromethyl)phenol. PubChem. [Link]

- EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.

- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer.

- 4-CHLORO-3-NITROBENZOTRIFLUORIDE.

- Recent trends in the chemistry of Sandmeyer reaction: a review.

- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.

- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

- Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- This compound. PubChem. [Link]

- Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Royal Society of Chemistry Publishing. [Link]

- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- 21.03 Sandmeyer Reaction. OrganicChemGuide. [Link]

- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

- 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. PubChem. [Link]

- Oxidation of toluene and its ortho-nitroderivatives.

- 4-Nitro-2-(trifluoromethyl)toluene, 4-Methyl-3-(trifluoromethyl)nitrobenzene. ChemBK. [Link]

- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]

- 4-Nitro-2-(trifluoromethyl)benzaldehyde. PubChem. [Link]

- Trifluorotoluene. Wikipedia. [Link]

- Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H4F3NO3 | CID 54370471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. 4-Chloro-3-nitrobenzotrifluoride 97 121-17-5 [sigmaaldrich.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 13. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organicchemistryguide.com [organicchemistryguide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Nitro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(trifluoromethyl)benzaldehyde is a critical aromatic aldehyde whose molecular architecture is dominated by the powerful and synergistic electronic effects of its three functional groups. The presence of a trifluoromethyl group and a nitro group on the benzaldehyde scaffold creates a highly electron-deficient aromatic system and a strongly electrophilic aldehyde carbon. This unique electronic profile makes it an indispensable building block in modern medicinal chemistry, most notably as a key precursor in the synthesis of non-steroidal anti-androgen drugs like Bicalutamide. This guide offers a detailed examination of its molecular structure, the interplay of its functional groups, its spectroscopic signature, and its strategic application in advanced pharmaceutical synthesis.

Introduction to a Key Synthetic Building Block

In the landscape of pharmaceutical development, certain molecular intermediates stand out for their versatility and the unique properties they impart to target molecules. This compound is one such compound. Its significance lies not just in the reactive aldehyde handle, but in the profound influence of its two other substituents: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group.[1] These groups are not mere decorations; they are powerful modulators of the molecule's chemical personality.

This compound is a cornerstone in the synthesis of complex pharmaceuticals, particularly in oncology. It is a well-established precursor to Bicalutamide (Casodex®), a leading anti-androgen agent used in the treatment of prostate cancer.[2][3] The molecular features of this compound are directly translated into the final drug's efficacy, demonstrating a clear structure-activity relationship that begins with this essential building block.

The Molecular Architecture: An Analysis of Structure and Electronics

The reactivity and utility of this compound are a direct consequence of the electronic interplay between its functional groups attached to the benzene ring.

2.1. The Aromatic Core and Substituent Effects The molecule is built on a benzaldehyde framework. The aldehyde group (-CHO) is at position C1, the trifluoromethyl group (-CF₃) at C3, and the nitro group (-NO₂) at C4. This specific arrangement is crucial for its reactivity profile. Both the -NO₂ and -CF₃ groups are potent electron-withdrawing groups (EWGs), which dramatically reduce the electron density of the aromatic ring.[4][5]

2.2. The Trifluoromethyl Group (-CF₃): A Potent Inductive Influencer The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[6][7] Its influence is primarily through a strong negative inductive effect (-I), pulling electron density away from the ring through the carbon-carbon sigma bond.[8] This effect is due to the high electronegativity of the three fluorine atoms.[9] In drug design, the inclusion of a -CF₃ group is a well-established strategy to enhance metabolic stability, increase lipophilicity (which can aid membrane permeability), and improve binding affinity to biological targets.[10][11] The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation.[6]

2.3. The Nitro Group (-NO₂): A Dual-Action Electron Sink The nitro group is another powerful EWG that deactivates the aromatic ring towards electrophilic attack. It exerts its influence through two mechanisms:

-

Negative Inductive Effect (-I): Similar to the -CF₃ group, the electronegative nitrogen and oxygen atoms pull electron density from the ring.[5]

-

Negative Mesomeric (Resonance) Effect (-M): The nitro group can withdraw pi-electrons from the aromatic system, delocalizing them onto the oxygen atoms.[12][13] This resonance effect creates significant positive character at the ortho and para positions relative to the nitro group.

2.4. The Aldehyde Group (-CHO): The Modulated Reactive Center The aldehyde group is the primary site of reactivity for nucleophilic addition reactions. The inherent electrophilicity of the aldehyde carbon is significantly amplified by the combined electron-withdrawing power of the adjacent -CF₃ and -NO₂ groups. These groups pull electron density away from the entire ring, including the carbon to which the aldehyde is attached, making the carbonyl carbon exceptionally electron-poor and highly susceptible to attack by nucleophiles.

2.5. Synergistic Effects and Overall Reactivity The combination of these three groups results in a molecule with a highly deactivated, electron-poor aromatic ring and a highly activated, electrophilic aldehyde. An incoming electrophile would find the ring very unreactive. Conversely, a nucleophile will readily attack the aldehyde carbon, making this molecule an excellent substrate for reactions central to building more complex structures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 3. US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. quora.com [quora.com]

- 13. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

4-Nitro-3-(trifluoromethyl)benzaldehyde IUPAC name

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzaldehyde: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in advanced chemical synthesis. The strategic placement of three distinct functional groups—the aldehyde, the nitro group, and the trifluoromethyl group—on the benzene ring makes it a uniquely versatile building block. The trifluoromethyl (-CF3) group, in particular, is of paramount importance in medicinal chemistry for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core properties, synthesis, key applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its application in research and development.

Identifiers

The compound is unambiguously identified by several internationally recognized chemical descriptors. The formal IUPAC name is This compound .[3][4]

| Identifier | Value |

| CAS Number | 101066-57-3[3][4][5][6] |

| PubChem CID | 54370471[3][4] |

| IUPAC Name | This compound[3][4][6] |

| InChI | InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H[3][6] |

| InChIKey | QLLHNXOKFCMSQR-UHFFFAOYSA-N[3][4][6] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)[O-][3] |

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These characteristics influence its reactivity, solubility, and handling requirements.

| Property | Value |

| Molecular Formula | C8H4F3NO3[3][6] |

| Molecular Weight | 219.12 g/mol [3][5] |

| Physical State | Solid[6] |

| XLogP3 | 2.6[3] |

Synthesis Methodology: Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved through the nitration of 3-(trifluoromethyl)benzaldehyde. This reaction is a classic example of electrophilic aromatic substitution, where the existing substituents on the benzene ring direct the position of the incoming nitro group.

Causality of Experimental Design: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing and deactivating group. The aldehyde group (-CHO) is also deactivating. Both direct incoming electrophiles to the meta position relative to themselves. In 3-(trifluoromethyl)benzaldehyde, the position meta to the -CF3 group and meta to the -CHO group is position 5. However, the position ortho to the aldehyde and para to the -CF3 group (position 4) is also activated, albeit to a lesser extent. The reaction conditions, particularly temperature and the choice of nitrating agent, are controlled to favor the formation of the desired 4-nitro isomer. Using a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO2+), which is the active electrophile required for the reaction to proceed on the deactivated ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, slowly add concentrated sulfuric acid to 3-(trifluoromethyl)benzaldehyde while cooling in an ice-salt bath to maintain a temperature below 10°C.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool. Add this nitrating mixture dropwise to the flask containing the benzaldehyde derivative. The temperature must be strictly controlled between 0-5°C throughout the addition to prevent over-nitration and side product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

Key Applications in Research and Development

The unique combination of functional groups makes this compound a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Role in Medicinal Chemistry

The trifluoromethyl group is a bioisostere of several other chemical groups and is known to improve key drug properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of a molecule, leading to stronger interactions with target proteins.[2]

The aldehyde and nitro functionalities provide synthetic handles for further elaboration. The aldehyde can be converted into amines, alcohols, or alkenes, while the nitro group can be readily reduced to an amine, which is a key functional group for building amides, sulfonamides, and other structures common in drug molecules.

Drug Discovery Workflow

Caption: Logical workflow from starting material to drug candidate.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with reactive chemical intermediates. The following information is synthesized from available safety data sheets (SDS).

Hazard Identification

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8][10]

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and reducing agents.[7][8]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its trifunctionalized structure. The presence of the trifluoromethyl group provides a pathway to molecules with enhanced pharmacokinetic and pharmacodynamic properties, making it an indispensable tool in modern drug discovery. Its aldehyde and nitro groups offer versatile synthetic handles for constructing diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and safety protocols, as outlined in this guide, enables researchers to effectively and safely leverage this potent building block for the development of next-generation therapeutics and advanced materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- J&K Scientific. (n.d.). This compound.

- PubChem. (n.d.). 4-Nitro-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.

- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H4F3NO3 | CID 54370471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Nitro-2-(trifluoromethyl)benzaldehyde | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physical Properties of 4-Nitro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a nitro group and a trifluoromethyl group on the benzaldehyde scaffold, imparts distinct electronic properties that make it a valuable building block in organic synthesis. The electron-withdrawing nature of these substituents enhances the reactivity of the aldehyde functional group, rendering it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical candidates and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring proper handling, reaction setup, and purification. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented in the table below. These properties are crucial for designing synthetic routes, selecting appropriate solvents, and determining optimal reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 101066-57-3 | [1] |

| Molecular Formula | C₈H₄F₃NO₃ | [2][3] |

| Molecular Weight | 219.12 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | |

| Boiling Point | 291.9 ± 40.0 °C (Predicted) | |

| Density | 1.496 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde is characterized by several key absorption bands. For a compound like this compound, one would expect:

-

C=O Stretch: A strong absorption band around 1700-1710 cm⁻¹, characteristic of the aldehyde carbonyl group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

-

NO₂ Stretch: Two strong bands, typically around 1530-1500 cm⁻¹ (asymmetric) and 1370-1330 cm⁻¹ (symmetric).

-

C-F Stretch: Strong absorptions in the 1350-1100 cm⁻¹ region due to the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide valuable information about the substitution pattern on the aromatic ring. The aldehyde proton would appear as a singlet far downfield, typically between δ 9.5 and 10.5 ppm. The aromatic protons would appear as a complex multiplet, with their chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon between δ 190 and 200 ppm. The carbons of the aromatic ring would appear in the δ 120-150 ppm region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially rearrangements involving the trifluoromethyl group.

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and are designed to be self-validating.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end of the tube.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.

Caption: Workflow for melting point determination.

Boiling Point Determination (Microscale)

For determining the boiling point of small quantities of a liquid, a microscale method is employed.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.

-

Heating: The micro test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is then removed. The temperature at which the liquid just begins to enter the inverted capillary tube is recorded as the boiling point.[4][5]

Caption: Workflow for microscale boiling point determination.

Solubility Testing

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for purification via recrystallization.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, hexane) is added to each test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble.

-

Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

Caption: Workflow for solubility testing.

Conclusion

This compound is a key synthetic intermediate with physical properties that are dictated by its unique substitution pattern. A comprehensive understanding of these properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a framework for the reliable determination of its melting point, boiling point, and solubility, ensuring data integrity and reproducibility in research and development endeavors. Researchers are reminded of the importance of obtaining their own analytical data to confirm the identity and purity of this and any other chemical reagent.

References

- PubChem. This compound. [Link]

- University of Calgary.

- Chem LibreTexts. 2.2: Solubility. [Link]

- Chemtips. How to Determine Boiling Points on the Microscale. [Link]

- chem.ucla.edu.

Sources

Core Physicochemical Properties and Structural Insights

An In-depth Technical Guide to the Solubility of 4-Nitro-3-(trifluoromethyl)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of this compound. As a critical intermediate in organic synthesis, particularly for novel therapeutic agents, a thorough understanding of its solubility is paramount for successful reaction optimization, formulation, and preclinical assessment.

This compound (CAS No: 101066-57-3) is a solid organic compound whose solubility is dictated by the interplay of its distinct functional groups.[1][2] The molecule's structure, featuring an aromatic ring, a polar aldehyde group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, results in a nuanced solubility profile.[1]

The trifluoromethyl group (-CF₃) significantly increases the lipophilicity of the molecule, while the nitro (-NO₂) and aldehyde (-CHO) groups introduce polarity. This duality suggests that the compound's solubility will be highly dependent on the specific nature of the solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101066-57-3 | [1] |

| Molecular Formula | C₈H₄F₃NO₃ | [1] |

| Molecular Weight | 219.12 g/mol | [1] |

| Physical State | Solid | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 291.9 ± 40.0 °C at 760 mmHg | [3] |

| Flash Point | 130.3 ± 27.3 °C | [3] |

| XLogP3 | 2.6 | [1] |

Note: XLogP3 is a computed octanol-water partition coefficient, indicating a moderate degree of lipophilicity.

Understanding Solubility in Drug Development

In the field of drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes active pharmaceutical ingredients (APIs) based on their aqueous solubility and intestinal permeability.[4] An API is deemed "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[5][6] This parameter is a critical determinant of a drug's oral bioavailability.[4]

The diagram below illustrates the logical framework of the BCS, highlighting the pivotal role of solubility.

Caption: Logical flow for Biopharmaceutics Classification System (BCS).

Quantitative Solubility Data

Comprehensive, experimentally-derived solubility data for this compound across a wide range of organic and aqueous solvents is not extensively documented in publicly available literature. This data gap necessitates that researchers determine solubility empirically for their specific applications and solvent systems. The following section provides a robust, field-proven protocol for this purpose.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is widely recommended by regulatory bodies like the World Health Organization (WHO).[5][7] This protocol provides a self-validating system to ensure accurate and reproducible results.

Causality Behind Experimental Choices

-

Use of Excess Solute: Adding an excess of the compound ensures that the resulting solution is truly saturated, a prerequisite for measuring maximum equilibrium solubility.

-

Controlled Temperature: Solubility is a temperature-dependent property. For pharmaceutical applications, maintaining a constant temperature of 37 ± 1 °C is crucial to mimic physiological conditions.[5][8]

-

Prolonged Agitation: Continuous agitation for 24-48 hours is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9]

-

Phase Separation: Meticulous separation of the saturated solution from the excess solid is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Validated Analytical Method: Using a validated, stability-indicating analytical method (e.g., HPLC-UV) ensures that the measured concentration is accurate and that the compound has not degraded in the solvent during the experiment.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, DMSO)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid should be visible throughout the experiment.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent (at 37 °C) to the vial.

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended without creating a vortex, typically for 24 to 48 hours.[5]

-

Phase Separation: After equilibration, allow the vials to stand briefly. Withdraw a sample of the supernatant and filter it immediately using a syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and carefully pipette the clear supernatant.

-

Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Replication: It is recommended to perform a minimum of three replicate determinations for each solvent condition to ensure precision.[5]

The following diagram outlines the experimental workflow for this protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. Based on available safety data sheets for structurally related compounds, it should be considered an irritant.

-

Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[10][11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[10][11]

Conclusion

While specific quantitative solubility data for this compound is limited in the public domain, its molecular structure suggests a complex solubility profile with moderate lipophilicity. This guide provides the authoritative framework and experimental protocol necessary for researchers to accurately determine its solubility in any solvent system of interest. The application of the standardized shake-flask method will yield reliable and reproducible data, which is essential for advancing research and development activities, from synthetic chemistry to pharmaceutical formulation.

References

- General Experimental Protocol for Determining Solubility. Benchchem.

- This compound | C8H4F3NO3 | CID 54370471.

- EXPERIMENT 1 DETERMIN

- Measuring Solubility. Alloprof.

- Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALID

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Drug Solubility: Importance and Enhancement Techniques.

- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzaldehyde. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzaldehyde. Fisher Scientific.

- This compound. Fluorochem.

- An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. Benchchem.

- This compound. ChemSrc.

Sources

- 1. This compound | C8H4F3NO3 | CID 54370471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uspnf.com [uspnf.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

4-Nitro-3-(trifluoromethyl)benzaldehyde NMR spectra

An In-Depth Technical Guide to the NMR Spectra of 4-Nitro-3-(trifluoromethyl)benzaldehyde

Abstract

Introduction: The Structural Significance of this compound

This compound (C₈H₄F₃NO₃) is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its utility stems from the unique and powerful electron-withdrawing properties of its substituents, which activate the molecule for various chemical transformations. The precise structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.[2]

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this molecule. The interpretation is based on a causal analysis of how the three distinct functional groups—aldehyde, trifluoromethyl, and nitro—collaboratively influence the magnetic environment of each nucleus, thereby determining their chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to display a complex splitting pattern for its three protons. The aldehyde, trifluoromethyl, and nitro groups are all strongly electron-withdrawing, which deshields the aromatic protons, shifting their resonances downfield from the typical benzene signal at ~7.3 ppm.[3] The aldehyde proton itself is expected at a significantly downfield position, a characteristic feature resulting from magnetic anisotropy and intramolecular electric fields.[4][5]

The aromatic protons (H-2, H-5, H-6) form a complex spin system. The expected chemical shifts and coupling patterns are rationalized as follows:

-

H-2 (ortho to -CHO, meta to -CF₃): This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the strongly anisotropic and electron-withdrawing aldehyde group. It should appear as a doublet, split by the meta-coupling (⁴J) to H-6. A smaller, long-range coupling to the fluorine atoms (⁵J_HF) may also be observed, potentially broadening the signal.

-

H-5 (ortho to -NO₂, meta to -CHO): This proton is adjacent to the powerful electron-withdrawing nitro group, leading to significant deshielding. It is expected to appear as a doublet of doublets, split by a large ortho-coupling (³J) to H-6 and a smaller long-range coupling to the fluorine atoms (⁴J_HF).

-

H-6 (ortho to both H-5 and -CF₃): This proton will also be significantly downfield. It is expected to appear as a doublet of doublets (or a more complex multiplet), split by the large ortho-coupling (³J) to H-5 and a smaller meta-coupling (⁴J) to H-2.

Typical coupling constants for substituted benzene rings are: ³J_HH (ortho) = 7–9 Hz, ⁴J_HH (meta) = 1–3 Hz, and ⁵J_HH (para) = 0–1 Hz.[6] Long-range H-F couplings (ⁿJ_HF where n > 3) are also frequently observed and are crucial for structural confirmation.[7]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CHO) | 10.1 - 10.5 | s | - |

| H-2 | 8.4 - 8.6 | d (or br d) | ⁴J_H2-H6 ≈ 2 Hz; ⁵J_H2-F may be present |

| H-5 | 8.2 - 8.4 | dd (or d) | ³J_H5-H6 ≈ 8-9 Hz; ⁴J_H5-F ≈ 1-3 Hz |

| H-6 | 8.0 - 8.2 | dd | ³J_H6-H5 ≈ 8-9 Hz; ⁴J_H6-H2 ≈ 2 Hz |

Predicted shifts are relative to TMS in a CDCl₃ solvent. Actual values may vary based on experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will exhibit eight distinct signals, as all carbon atoms are in unique chemical environments. The presence of three strong electron-withdrawing groups significantly influences the chemical shifts, generally shifting them downfield.[8][9] A key feature will be the splitting of carbon signals due to coupling with the three fluorine atoms of the -CF₃ group.[10]

-

Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is expected to appear significantly downfield, typically in the range of 185-195 ppm.

-

Aromatic Carbons (C-2 to C-6): The carbons directly attached to the substituents (C-1, C-3, C-4) will be highly influenced. C-3 (bearing the -CF₃ group) and C-4 (bearing the -NO₂ group) are expected to be significantly downfield. The C-F couplings are particularly informative: a large one-bond coupling (¹J_CF) for the CF₃ carbon, a two-bond coupling (²J_CF) for C-3, and three-bond couplings (³J_CF) for C-2 and C-4.[10]

-

Trifluoromethyl Carbon (C-7): This carbon will appear as a distinct quartet due to the large one-bond coupling to the three equivalent fluorine atoms (¹J_CF ≈ 270-280 Hz).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J_CF, Hz) |

| C-1 (CHO) | 188 - 192 | s | - |

| C-2 | 125 - 129 | q (small) | ³J_CF ≈ 4-6 Hz |

| C-3 | 132 - 136 | q | ²J_CF ≈ 30-35 Hz |

| C-4 | 148 - 152 | s (or br) | - |

| C-5 | 128 - 132 | s (or br) | - |

| C-6 | 135 - 139 | s (or br) | - |

| C-ipso (C-CHO) | 138 - 142 | q (small) | ³J_CF ≈ 4-6 Hz |

| C-7 (CF₃) | 120 - 124 | q | ¹J_CF ≈ 272-276 Hz |

Predicted shifts are relative to TMS in a CDCl₃ solvent. Actual values may vary based on experimental conditions.

Visualization of Structure and Key Couplings

A clear understanding of the molecular topology is essential for accurate spectral assignment. The following diagram illustrates the numbering scheme and the most significant proton-proton and proton-fluorine couplings.

Caption: Standard workflow for NMR spectral acquisition.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a prime example of applying first principles to interpret complex spectra. The powerful and predictable deshielding effects of the nitro, trifluoromethyl, and aldehyde groups, combined with characteristic H-H and C-F coupling constants, allow for a confident and unambiguous assignment of all proton and carbon signals. The methodologies and predictive analyses outlined in this guide provide a robust framework for researchers working with this compound and other similarly complex substituted aromatic systems, ensuring both scientific integrity and experimental success.

References

- Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry, 24(5), 393-395. [Link]

- Hoyle, S. (n.d.). ortho meta para. Squarespace. [Link]

- University of Missouri. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

- Tan, L. C., & Yau, B. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(9), 1146-1154. [Link]

- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

- Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

- Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

- Moodle. (n.d.).

- Chemistry Stack Exchange. (2016). Benzene and proton in 1H NMR. [Link]

- Abraham, R. J., et al. (2009). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 47(11), 943-953. [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- University of Manchester. (n.d.).

- Dalvit, C., & Vulpetti, A. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

Sources

- 1. This compound | C8H4F3NO3 | CID 54370471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Nitro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry, valued for the unique electronic properties conferred by its nitro and trifluoromethyl substituents.[1] These groups significantly influence a molecule's lipophilicity, metabolic stability, and target binding affinity, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[1][2][3] Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. This guide provides a comprehensive analysis of the IR spectrum of this compound, offering insights into characteristic vibrational frequencies, spectral interpretation, and best practices for sample analysis.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism and can improve cell membrane permeability due to its lipophilic nature.[2] When combined with an electron-withdrawing nitro (-NO2) group and a reactive aldehyde (-CHO) moiety, as in this compound, the resulting molecule becomes a versatile scaffold for synthesizing a diverse range of bioactive compounds.[1]

Given its importance, unambiguous characterization of this compound is critical. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and for fingerprinting the molecule.

Molecular Structure and Predicted Vibrational Modes

The IR spectrum of this compound is a direct reflection of its molecular structure. The key functional groups that give rise to characteristic absorption bands are:

-

Aromatic Ring: C-H and C=C stretching and bending vibrations.

-

Aldehyde Group: C-H and C=O stretching vibrations.

-

Nitro Group: Asymmetric and symmetric N-O stretching vibrations.[4][5]

-

Trifluoromethyl Group: C-F stretching and bending vibrations.

The positions of these functional groups on the benzene ring (a 1,2,4-trisubstituted pattern) will also influence the fingerprint region of the spectrum.

Caption: Molecular structure of this compound.

Interpreting the Infrared Spectrum: A Detailed Band Assignment

The following table summarizes the expected and observed vibrational frequencies for this compound. The interpretation is based on established literature values for substituted benzaldehydes, nitro compounds, and organofluorine compounds.[4][6][7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | These bands are characteristic of C-H stretching vibrations on the benzene ring.[10] Their relatively weak intensity is typical. |

| 2850 - 2750 | Weak | Aldehyde C-H Stretch (Fermi Resonance) | A key diagnostic feature for aldehydes is the appearance of two weak bands in this region due to Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[10][11] The presence of these often weak peaks is a strong indicator of the aldehyde functional group. |

| ~1710 - 1690 | Strong | Aldehyde C=O Stretch | This is typically one of the strongest and sharpest bands in the spectrum, corresponding to the carbonyl stretch of the aldehyde. Conjugation with the aromatic ring and the presence of electron-withdrawing groups can shift this frequency.[10] For comparison, saturated aldehydes absorb at slightly higher wavenumbers (~1730 cm⁻¹).[11] |

| 1600 - 1585 & 1500-1400 | Medium to Strong | Aromatic C=C Stretch (in-ring) | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[10] The substitution pattern affects the exact position and number of these bands. |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | This is a very strong and characteristic absorption for aromatic nitro compounds.[4][5][6] Its high intensity is due to the large change in dipole moment during this vibration. |